molecular formula C11H14O3 B6357272 4-Ethoxy-3-ethylbenzoic acid CAS No. 1215955-00-2

4-Ethoxy-3-ethylbenzoic acid

Cat. No.: B6357272
CAS No.: 1215955-00-2
M. Wt: 194.23 g/mol
InChI Key: WPOHOOTXNWFTHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Ethoxy-3-ethylbenzoic acid, also known as EEEB, is a compound with the molecular weight of 194.23 . It is a white crystalline powder and its IUPAC name is this compound . The compound is stored at a temperature of 2-8°C .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H14O3/c1-3-8-7-9 (11 (12)13)5-6-10 (8)14-4-2/h5-7H,3-4H2,1-2H3, (H,12,13) . This indicates the molecular structure of the compound.


Physical and Chemical Properties Analysis

This compound has a molecular weight of 194.23 . It is a white crystalline powder and is stored at a temperature of 2-8°C .

Scientific Research Applications

Environmental Impact and Analysis of Similar Compounds

Parabens, including compounds structurally related to 4-Ethoxy-3-ethylbenzoic acid, have been widely studied for their environmental presence and impact. Parabens, used as preservatives, have been found in various aquatic environments, indicating their persistence and the continuous introduction into water bodies through consumer product usage. These findings highlight the importance of monitoring and understanding the environmental fate of chemical compounds, including those similar to this compound, in aquatic environments (Haman, Dauchy, Rosin, & Munoz, 2015).

Antioxidant Activity and Analytical Methods

Research on the antioxidant activity of various compounds, including phenolic structures similar to this compound, highlights the significance of these compounds in combating oxidative stress in biological systems. Studies have focused on developing and evaluating analytical methods to determine antioxidant capacities, which could be relevant for assessing the antioxidant potential of this compound (Munteanu & Apetrei, 2021).

Pharmacological Applications

The pharmacological activities of compounds with phenolic structures, such as gallic acid, have been extensively reviewed, particularly their anti-inflammatory properties. This suggests potential pharmacological applications for this compound, given its structural similarity to other phenolic compounds known for their health benefits (Bai et al., 2020).

Synthetic Applications and Chemical Analysis

The synthesis and evaluation of isoxazolone derivatives, which share a connection to the chemical reactivity and applications of compounds like this compound, demonstrate the compound's potential in the synthesis of heterocyclic compounds with significant biological and medicinal properties (Laroum, Boulcina, Bensouici, & Debache, 2019).

Safety and Hazards

The compound is associated with certain hazards. It has been assigned the GHS07 pictogram and the signal word "Warning" . The hazard statements associated with it are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Future Directions

There is a need for more research on 4-Ethoxy-3-ethylbenzoic acid to understand its synthesis, chemical reactions, mechanism of action, and potential applications. As of now, it is used for R&D purposes only .

Biochemical Analysis

Biochemical Properties

It is known that benzoic acids, the class of compounds to which 4-Ethoxy-3-ethylbenzoic acid belongs, can interact with various enzymes, proteins, and other biomolecules . These interactions can influence biochemical reactions in various ways, depending on the specific nature of the interactions.

Molecular Mechanism

It is known that benzoic acids can interact with various biomolecules, potentially leading to changes in gene expression, enzyme inhibition or activation, and other effects . The specific molecular interactions of this compound have not been characterized.

Properties

IUPAC Name

4-ethoxy-3-ethylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-3-8-7-9(11(12)13)5-6-10(8)14-4-2/h5-7H,3-4H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPOHOOTXNWFTHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=C1)C(=O)O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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